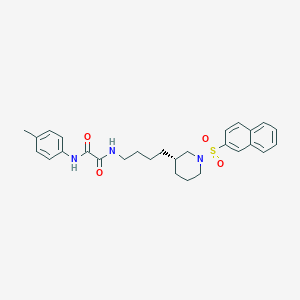
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and a p-tolyl oxalamide group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of (S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidin-3-yl intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonylating agent to introduce the naphthalen-2-ylsulfonyl group.
Coupling with butyl chain: The piperidin-3-yl intermediate is then coupled with a butyl chain through a nucleophilic substitution reaction.
Formation of the oxalamide linkage: The final step involves the reaction of the butylated piperidin-3-yl intermediate with p-tolyl oxalamide under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules and materials.
Biology: It has been investigated for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties have been explored, particularly in the context of drug discovery and development.
Industry: Its chemical reactivity and stability make it a useful compound in industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
(S)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can be compared with other similar compounds, such as:
Naphthalen-2-ylsulfonyl derivatives: These compounds share the naphthalen-2-ylsulfonyl group and may exhibit similar chemical reactivity and biological activity.
Piperidin-3-yl derivatives:
Oxalamide derivatives: These compounds contain the oxalamide linkage and may have similar chemical properties and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H33N3O4S |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)-N-[4-[(3S)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide |
InChI |
InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)/t22-/m0/s1 |
Clé InChI |
CBICPLYVLNSDTG-QFIPXVFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCC[C@H]2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
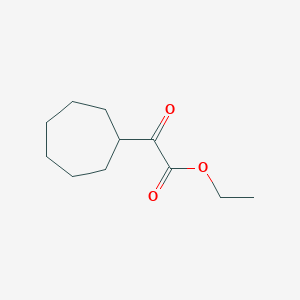
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
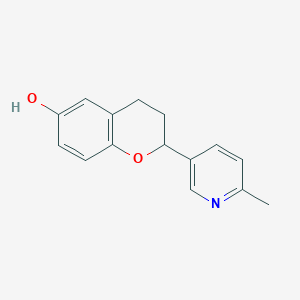

![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
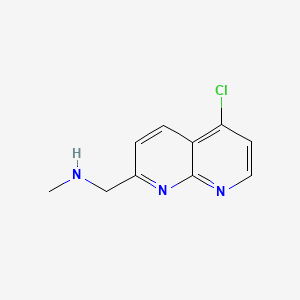

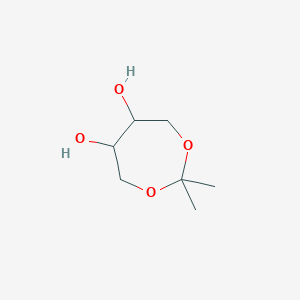
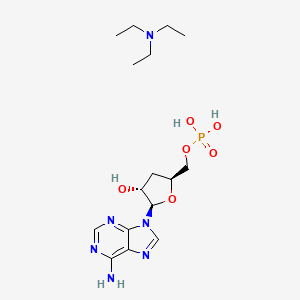
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
